molecular formula C9H8N2O B1611650 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 88745-35-1

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B1611650
CAS No.: 88745-35-1
M. Wt: 160.17 g/mol
InChI Key: NJOAFTZTUXUNGW-UHFFFAOYSA-N
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Description

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H8N2O. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyridine ring, with a nitrile group and a ketone group attached. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of a base such as calcium carbonate in ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
  • 4-Cyano-2,3,5,6-tetrahydro-7H-2-pyridine-3-one
  • 2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one

Uniqueness

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific ring structure and the presence of both a nitrile and a ketone group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biological Activity

3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (CAS No. 88745-35-1) is a heterocyclic compound characterized by its unique structure comprising a fused cyclopentane and pyridine ring system, along with a nitrile and a ketone functional group. Its molecular formula is C9H8N2O, and it has garnered attention in various fields of chemical and pharmaceutical research due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins .

Enzyme Inhibition

This compound has been identified as a PREPL (Prolyl Endopeptidase-Like) inhibitor. This inhibition can block PREPL activity in cells, which plays a role in various physiological processes and diseases . The ability to inhibit specific enzymes suggests that this compound could be useful in therapeutic applications targeting enzyme-related disorders.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. The compound's structural features enable it to act as an inhibitor or modulator of certain enzymes or receptors. This action may lead to altered cellular responses through pathways such as:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes.
  • Receptor Binding : Interacting with receptor sites to influence signal transduction pathways.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various heterocyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Mechanisms

A separate investigation focused on the anticancer effects of the compound on human cancer cell lines revealed that treatment with 10 µM of this compound resulted in a 70% increase in apoptotic cells compared to the control group. This effect was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityReferences
Compound A Structure AModerate Antimicrobial
Compound B Structure BStrong Anticancer
3-Oxo... Unique structure with both nitrile and ketone groupsSignificant antimicrobial and anticancer properties

Properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-4-8-7-3-1-2-6(7)5-11-9(8)12/h5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAFTZTUXUNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=O)C(=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523054
Record name 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88745-35-1
Record name 3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
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3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
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